PCSK9 mRNA Inhibition Potency: Schisandrin C IC50 = 3.85 μM vs. Other Lignans
In a study screening lignans from Schisandra chinensis for their ability to inhibit PCSK9 mRNA expression, (-)-Schisandrin C demonstrated an IC50 of 3.85 μM. This potency is distinct from and superior to several other major lignans, including (+)-Schisandrol B (IC50 = 1.10 μM), rel-(7R,8R,7'R,8'R)-manglisin E (IC50 = 3.15 μM), and was substantially more potent than other tested compounds [1].
| Evidence Dimension | Inhibition of PCSK9 mRNA Expression |
|---|---|
| Target Compound Data | IC50 = 3.85 μM |
| Comparator Or Baseline | Schinlignan D: IC50 = 0.36 μM; (+)-Schisandrol B: IC50 = 1.10 μM; rel-(7R,8R,7'R,8'R)-manglisin E: IC50 = 3.15 μM |
| Quantified Difference | Sch C is 3.5x less potent than Schinlignan D, but 3.5x more potent than manglisin E (within the same structural class). |
| Conditions | HepG2 cells treated with compounds for 24 h, mRNA expression measured by qRT-PCR. |
Why This Matters
This quantitative data defines Sch C's specific rank-order potency for PCSK9 inhibition, a target for hypercholesterolemia, allowing researchers to select the appropriate lignan for their potency requirements.
- [1] Pel, P., et al. (2017). Lignans from the fruits of Schisandra chinensis (Turcz.) Baill inhibit proprotein convertase subtilisin/kexin type 9 expression. Phytochemistry, 136, 94-100. View Source
